Tebufenozide-hydroxymethyl
Overview
Description
Tebufenozide-hydroxymethyl is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
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Biological Activity
Tebufenozide-hydroxymethyl is a derivative of tebufenozide, a non-steroidal insect growth regulator (IGR) primarily used in agricultural pest control. This compound mimics the action of ecdysteroids, which are hormones that regulate growth and development in insects. This article explores the biological activity of this compound, focusing on its effects at the cellular level, its environmental impact, and relevant case studies.
Tebufenozide acts by disrupting the molting process in lepidopteran larvae, leading to mortality. Its mechanism involves:
- Ecdysone Hormone Mimicry : Tebufenozide binds to ecdysteroid receptors, triggering molting and developmental processes in insects.
- Cell Cycle Arrest and Apoptosis : Research indicates that tebufenozide can induce G1/S cell cycle arrest and apoptosis in human cells. This effect is linked to DNA damage and involves the activation of p53, which regulates cell cycle progression and apoptosis through mitochondrial pathways .
Cytotoxic Effects
Recent studies have demonstrated that tebufenozide can exhibit cytotoxic effects on human cells:
- Cell Cycle Arrest : In HeLa cells, tebufenozide treatment resulted in a significant downregulation of cyclin E and CDK2, proteins essential for cell cycle progression. This downregulation leads to G1/S phase arrest .
- Apoptotic Pathways : The compound activates apoptotic pathways characterized by increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2). This shift promotes mitochondrial permeability changes, leading to cell death .
Environmental Impact
Tebufenozide is known for its low toxicity to mammals but can affect non-target species:
- Aquatic Communities : Studies have shown that tebufenozide has limited direct effects on aquatic communities, indicating a relatively low risk to non-target aquatic organisms when used according to guidelines .
- Persistence and Degradation : Tebufenozide is characterized as persistent in the environment, with laboratory half-lives extending up to 179 days. Its metabolites also exhibit moderate mobility, raising concerns about potential contamination of water sources .
Case Study 1: Human Cell Studies
A study conducted on HeLa cells revealed that exposure to tebufenozide led to significant cytotoxic effects. The results indicated that the compound could induce DNA damage and activate apoptotic signaling pathways, highlighting its potential risks even in non-target mammalian cells .
Case Study 2: Environmental Monitoring
In a monitoring study assessing the impact of agricultural practices on water quality, researchers found traces of tebufenozide metabolites in surface water samples. The findings underscored the importance of regulatory measures to mitigate environmental exposure while utilizing this pesticide effectively .
Summary of Findings
The biological activity of this compound underscores its dual nature as an effective insect growth regulator with potential cytotoxic effects on human cells. While it is considered safe for mammals at recommended usage levels, its environmental persistence raises concerns about long-term ecological impacts.
Characteristic | Details |
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Chemical Structure | C22H28N2O2 |
Mechanism | Ecdysone hormone mimic |
Cellular Effects | G1/S phase arrest; apoptosis |
Environmental Persistence | Half-life up to 179 days |
Aquatic Toxicity | Limited direct effects on aquatic communities |
Properties
IUPAC Name |
N-tert-butyl-N'-(4-ethylbenzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-6-16-7-9-18(10-8-16)20(26)23-24(22(3,4)5)21(27)19-12-15(2)11-17(13-19)14-25/h7-13,25H,6,14H2,1-5H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNNCPNLRFTHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)CO)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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